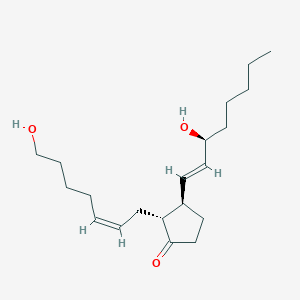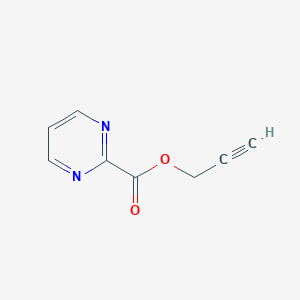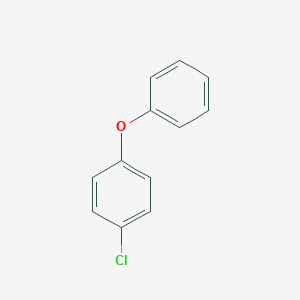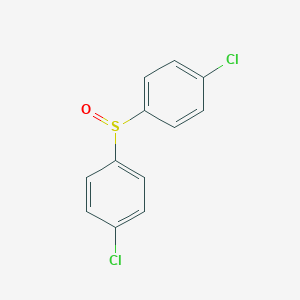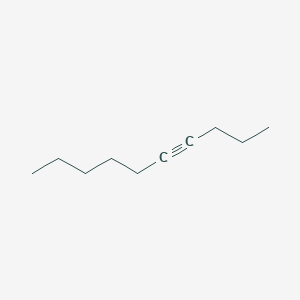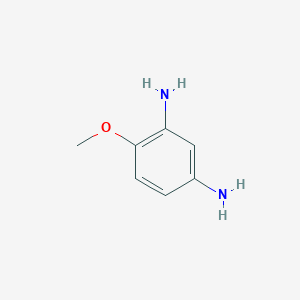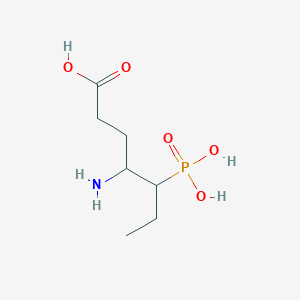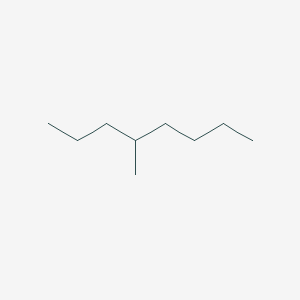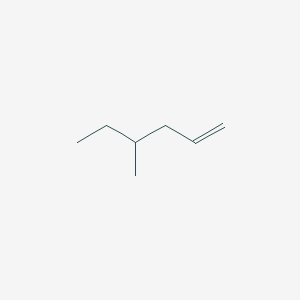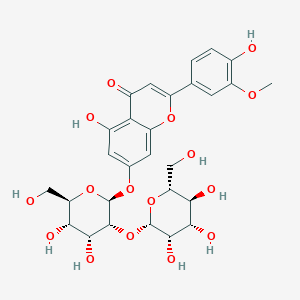
Chrysoeriol-7-O-(2''-O-mannopyranosyl)allopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chrysoeriol-7-O-(2''-O-mannopyranosyl)allopyranoside is a flavonoid compound that has been found in various plants, including the leaves of the plant Chrysanthemum indicum. This compound has drawn the attention of researchers due to its potential therapeutic properties. In
Applications De Recherche Scientifique
Isolation and Structural Identification
- Discovery and Isolation : Chrysoeriol-7-O-(2''-O-mannopyranosyl)allopyranoside was first isolated from the seeds of Cassia alata, with its structure established through chemical evidence and spectroscopic methods, particularly NMR (Gupta & Singh, 1991).
- Further Isolation : It was also found in the herb Asperula oppositifolia Rgl. et Schmalh, identified as a probable structure (Borisov, Serbin & Komissarenko, 1972).
Biological and Pharmacological Activities
- Neuroprotective Properties : A study demonstrated chrysoeriol's potential in protecting SH-SY5Y cells, a Parkinson's disease model, by mediating mitochondrial protection via the PI3K/Akt pathway (Limboonreung, Tuchinda & Chongthammakun, 2020).
- Antioxidant and Anti-inflammatory Effects : Chrysoeriol's antioxidant and anti-inflammatory activities were highlighted in various studies, including its inhibitory effect on nitric oxide synthase by blocking AP-1 activation (Choi et al., 2005).
- Antimicrobial Properties : The compound's anti-microbial activities were explored, showing promise against Gram-negative and Gram-positive bacteria, indicating potential for pharmaceutical applications (Bashyal et al., 2019).
- Role in Melanogenesis : A study on B16F10 cells revealed chrysoeriol's role in enhancing melanogenesis through the modulation of multiple signaling pathways, suggesting applications in cosmetic and therapeutic areas (Oh & Hyun, 2022).
Potential Therapeutic Applications
- Inflammation and Skin Health : Chrysoeriol was found to ameliorate acute skin inflammation in mice, indicating its potential as a novel anti-inflammatory agent (Wu et al., 2020).
- Inhibition of Lipase Activity : The compound exhibited significant inhibition of pancreatic lipase, which could be beneficial for Type 2 Diabetes mellitus management (Ramírez et al., 2016).
Propriétés
Numéro CAS |
137809-96-2 |
|---|---|
Nom du produit |
Chrysoeriol-7-O-(2''-O-mannopyranosyl)allopyranoside |
Formule moléculaire |
C28H32O16 |
Poids moléculaire |
624.5 g/mol |
Nom IUPAC |
7-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C28H32O16/c1-39-16-4-10(2-3-12(16)31)15-7-14(33)20-13(32)5-11(6-17(20)41-15)40-28-26(24(37)22(35)19(9-30)43-28)44-27-25(38)23(36)21(34)18(8-29)42-27/h2-7,18-19,21-32,34-38H,8-9H2,1H3/t18-,19-,21-,22-,23+,24-,25+,26-,27+,28-/m1/s1 |
Clé InChI |
PRAAWOPIZHEJGG-OFPXXEJZSA-N |
SMILES isomérique |
COC1=C(C=CC(=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@@H]([C@@H]([C@H](O4)CO)O)O)O[C@H]5[C@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O |
SMILES |
COC1=C(C=CC(=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O |
SMILES canonique |
COC1=C(C=CC(=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O |
Autres numéros CAS |
137809-96-2 |
Synonymes |
Chrysoeriol-7-O-(2'-O-mannopyranosyl)allopyranoside |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Chloro-4,6-dimethoxy-3',5'-dimethylspiro[1-benzofuran-2,4'-cyclohex-2-ene]-1',3-dione](/img/structure/B165668.png)
![1-[3-(Hydroxymethyl)oxiran-2-yl]but-3-en-1-ol](/img/structure/B165670.png)

